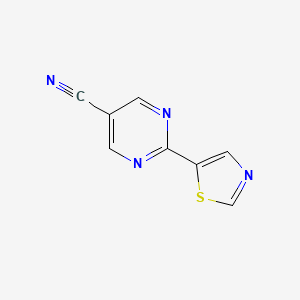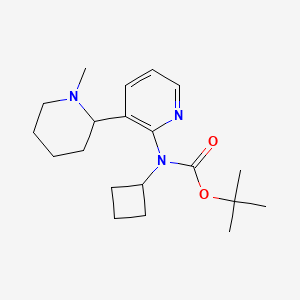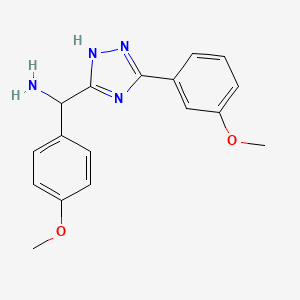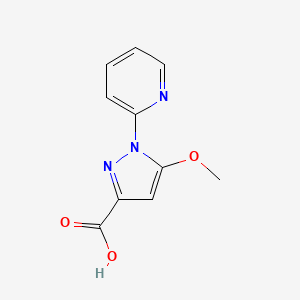
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol is a synthetic organic compound that belongs to the class of indoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of an indoline moiety attached to a pyridine ring, which is further connected to a propanol group.
Vorbereitungsmethoden
The synthesis of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indoline Moiety: The indoline ring can be synthesized through the reduction of indole derivatives using suitable reducing agents.
Pyridine Ring Formation: The pyridine ring is introduced through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The indoline and pyridine rings are coupled together using a palladium-catalyzed cross-coupling reaction.
Propanol Group Introduction:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to achieve higher yields and purity of the final product .
Analyse Chemischer Reaktionen
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and pressures .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits significant antioxidant and anti-inflammatory properties, making it a potential candidate for the development of therapeutic agents.
Medicine: Research has shown its potential in treating neurodegenerative diseases, such as ischemic stroke, due to its neuroprotective effects.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Neuroprotection: The compound binds to N-methyl-D-aspartic acid receptors and modulates their activity, protecting neurons from damage
Vergleich Mit ähnlichen Verbindungen
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol can be compared with other indoline derivatives, such as:
3-(Indolin-1-yl)propan-1-ol: Similar structure but lacks the pyridine ring, resulting in different biological activities.
1-(3-(Isopropylamino)propyl)indolin-7-ol: Contains an additional isopropylamino group, enhancing its pharmacological properties.
3-(5-Methoxyindolin-1-yl)propan-1-ol: The presence of a methoxy group alters its chemical reactivity and biological effects
The uniqueness of this compound lies in its combined indoline and pyridine structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H20N2O |
|---|---|
Molekulargewicht |
268.35 g/mol |
IUPAC-Name |
1-[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]propan-1-ol |
InChI |
InChI=1S/C17H20N2O/c1-3-16(20)14-8-9-17(18-12(14)2)19-11-10-13-6-4-5-7-15(13)19/h4-9,16,20H,3,10-11H2,1-2H3 |
InChI-Schlüssel |
ACGHYFFLYRNEAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=C(N=C(C=C1)N2CCC3=CC=CC=C32)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















